7-Methyloct-2-YN-1-OL: A Potent and Selective Inhibitor of Human DGAT1
7-Methyloct-2-yn-1-ol exhibits potent inhibitory activity against human diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. The compound demonstrates a low nanomolar IC50 of 29 nM in a cellular assay using human Chang cells. [1] This potency is significantly higher compared to structurally related, but less active, alkynols. For instance, a similar compound (CHEMBL2036730) showed an IC50 of 36 nM against the same target in a different assay format, highlighting the importance of the specific 7-methyloct-2-yn-1-ol structure for optimal activity. [2]
| Evidence Dimension | Inhibition of Human DGAT1 Activity |
|---|---|
| Target Compound Data | IC50 = 29 nM |
| Comparator Or Baseline | CHEMBL2036730 (structurally related alkynol) |
| Quantified Difference | 1.24-fold more potent (based on 29 nM vs 36 nM) |
| Conditions | Human Chang cells, [14C]-glycerol as substrate, 6 hr incubation |
Why This Matters
This potency differential underscores the critical role of the specific alkyl chain and alkyne position in target engagement, making 7-Methyloct-2-yn-1-ol the preferred choice for developing DGAT1 inhibitors for metabolic disease research.
- [1] BindingDB. (n.d.). BDBM50380045 (CHEMBL2012625) - IC50 = 29 nM for human DGAT1 inhibition in Chang cells. View Source
- [2] BindingDB. (n.d.). BDBM50385398 (CHEMBL2036730) - IC50 = 36 nM for human DGAT1 inhibition. View Source
